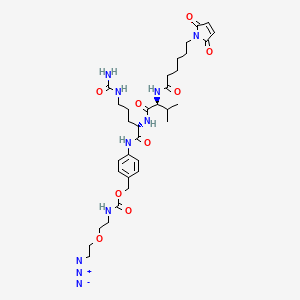

MC-VC-PAB-Azide

Description

BenchChem offers high-quality MC-VC-PAB-Azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-VC-PAB-Azide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H48N10O9 |

|---|---|

Molecular Weight |

728.8 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-(2-azidoethoxy)ethyl]carbamate |

InChI |

InChI=1S/C33H48N10O9/c1-22(2)29(41-26(44)8-4-3-5-18-43-27(45)13-14-28(43)46)31(48)40-25(7-6-15-36-32(34)49)30(47)39-24-11-9-23(10-12-24)21-52-33(50)37-16-19-51-20-17-38-42-35/h9-14,22,25,29H,3-8,15-21H2,1-2H3,(H,37,50)(H,39,47)(H,40,48)(H,41,44)(H3,34,36,49)/t25-,29-/m0/s1 |

InChI Key |

JHWPYSXSHDOPHL-SVEHJYQDSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: MC-VC-PAB-Azide Structure, Components, and Application in Bioconjugation

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) requires highly precise linker technologies that balance systemic stability with rapid intracellular payload release. MC-VC-PAB-Azide (Maleimidocaproyl-valine-citrulline-p-aminobenzyl-azide) is a specialized, heterobifunctional, protease-cleavable linker engineered for this exact purpose[1]. By bridging the gap between monoclonal antibodies (mAbs) and cytotoxic payloads via two orthogonal reaction chemistries—thiol-maleimide conjugation and azide-alkyne click chemistry—this linker provides researchers with a modular, highly efficient platform for developing next-generation targeted therapeutics.

Structural Deconstruction & Mechanistic Causality

The architecture of MC-VC-PAB-Azide is divided into four distinct functional modules, each rationally designed to solve specific biochemical challenges in vivo.

-

Maleimidocaproyl (MC) Spacer: The N-terminal maleimide provides a highly reactive electrophile for Michael addition with sulfhydryl groups on reduced antibody cysteines. The caproyl (6-carbon) aliphatic chain acts as a steric buffer, ensuring that the bulky antibody framework does not physically occlude the downstream enzymatic cleavage site[2].

-

Valine-Citrulline (VC) Dipeptide: This is the protease-sensitive trigger. It is specifically recognized by Cathepsin B, a lysosomal protease overexpressed in many malignant cells. The VC sequence was selected because it remains highly stable in human systemic circulation but is rapidly hydrolyzed in the acidic, protease-rich environment of the lysosome[2]. Note for translational researchers: VC linkers exhibit known instability in murine plasma due to extracellular carboxylesterase activity, which can lead to premature drug release in mouse models[3].

-

p-Aminobenzyl (PAB) Spacer: Direct conjugation of a bulky payload to the citrulline residue would sterically block Cathepsin B. The PAB group functions as a self-immolative spacer. Once the VC-PAB amide bond is cleaved, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination, releasing the downstream payload[2].

-

Azide Terminus: The bioorthogonal handle. The azide group enables click cycloaddition chemistry, allowing for the modular attachment of any alkyne- or DBCO-functionalized payload. This generates a highly stable heterocyclic triazole linkage that resists premature degradation in vivo[4].

Structural modularity of the MC-VC-PAB-Azide linker.

The Causality of Cleavage: A Self-Validating System

The efficacy of the MC-VC-PAB-Azide linker relies on a strictly controlled sequence of intracellular events. The mechanism is self-validating; if internalization does not occur, the pH drop and enzymatic exposure required for cleavage cannot proceed, thereby sparing healthy tissue.

-

Internalization: The ADC binds to the target antigen and is internalized via receptor-mediated endocytosis.

-

Enzymatic Recognition: As the endosome matures into a lysosome, Cathepsin B cleaves the specific amide bond between Citrulline and the PAB group.

-

Self-Immolation: The resulting aniline intermediate is highly unstable. It immediately undergoes a 1,6-elimination (electronic cascade), decarboxylating to release the payload-triazole construct alongside a p-azaquinone methide byproduct.

Lysosomal cleavage and self-immolation mechanism of the VC-PAB linker.

Experimental Protocol: Two-Step Bioconjugation Workflow

To ensure reproducibility and prevent protein aggregation, the bioconjugation of MC-VC-PAB-Azide must follow strict stoichiometric and environmental controls.

Phase 1: Controlled Antibody Reduction

-

Buffer Exchange: Formulate the mAb in PBS containing 1 mM EDTA (pH 7.2).

-

Causality: EDTA chelates trace heavy metals, preventing the spontaneous re-oxidation of free thiols back into disulfides.

-

-

Reduction: Add 2.0 - 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mAb. Incubate at 37°C for 2 hours.

-

Causality: TCEP is utilized over DTT because it lacks thiol groups. This eliminates the need for a rigorous purification step before maleimide conjugation, preventing premature re-oxidation.

-

Phase 2: Linker Conjugation (Thiol-Maleimide)

-

Addition: Add 5-8 molar equivalents of MC-VC-PAB-Azide (dissolved in anhydrous DMSO) to the reduced mAb. Ensure final DMSO concentration remains <10% v/v.

-

Causality: Exceeding 10% DMSO alters the dielectric constant of the buffer, leading to hydrophobic exposure and irreversible mAb aggregation.

-

-

Quenching: After 1 hour at room temperature, quench excess unreacted maleimide with N-acetylcysteine.

-

Causality: Quenching prevents off-target cross-linking during subsequent concentration steps.

-

Phase 3: Payload Attachment via SPAAC

-

Click Reaction: Add 1.5 molar equivalents of DBCO-functionalized payload relative to the calculated azide concentration. Incubate overnight at 4°C.

-

Causality: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is strictly preferred over Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Cu(I) catalysts induce the generation of reactive oxygen species (ROS), which oxidize histidine and methionine residues, leading to protein degradation[5].

-

-

Purification: Remove unreacted payload and linker via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Two-step bioconjugation workflow using MC-VC-PAB-Azide.

Quantitative Data: Linker Comparison

Understanding the operational parameters of MC-VC-PAB-Azide requires benchmarking it against alternative linker architectures. The table below summarizes key stability and cleavage metrics critical for preclinical development.

| Linker Architecture | Cleavage Trigger | Human Plasma Stability | Murine Plasma Stability | Conjugation Chemistry |

| MC-VC-PAB-Azide | Cathepsin B | High | Low (Carboxylesterase) | Thiol-Maleimide + Click |

| MC-MMAF (Non-cleavable) | Lysosomal Degradation | High | High | Thiol-Maleimide |

| Glutamic Acid-VC (E-VC) | Cathepsin B | High | High | Thiol-Maleimide |

| Tetrapeptide (GGFG) | Cathepsin B / Plasmin | Moderate | Moderate | Thiol-Maleimide |

Table 1: Comparative stability and cleavage metrics of common ADC linker architectures.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Antibody–Drug Conjugates: The Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

The Gatekeeper of Potency: A Technical Guide to the Valine-Citrulline Linker in Antibody-Drug Conjugates

Abstract

The valine-citrulline (Val-Cit) dipeptide linker represents a cornerstone in the design of modern antibody-drug conjugates (ADCs), a rapidly expanding class of targeted cancer therapeutics. Its ingenious design addresses a fundamental challenge in oncology: how to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. This technical guide provides an in-depth exploration of the Val-Cit linker, from its core mechanism of action to practical experimental considerations for researchers and drug development professionals. We will dissect the intricate interplay between the linker, the lysosomal protease cathepsin B, and the self-immolative p-aminobenzyloxycarbonyl (PABC) spacer that collectively orchestrate the precise release of the cytotoxic payload within the target cell. This document serves as a comprehensive resource, grounded in scientific literature and field-proven insights, to illuminate the critical role of the Val-Cit linker in the success of numerous clinically approved and investigational ADCs.

Introduction: The Imperative for Precision in Cytotoxic Delivery

The fundamental principle of ADCs is conceptually simple yet technically demanding: to merge the exquisite specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The "linker" is the chemical bridge that connects these two components, and its properties are paramount to the overall success of the ADC.[2] An ideal linker must be exceptionally stable in the systemic circulation to prevent premature drug release, which could lead to severe off-target toxicity.[3] Conversely, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to liberate the cytotoxic payload in its fully active form.[1]

Cleavable linkers, which are designed to break under specific physiological conditions, have become a dominant strategy in ADC development.[4][5] Among these, protease-cleavable linkers have demonstrated remarkable clinical success.[6] This strategy leverages the overexpression of certain proteases within the tumor microenvironment or, more commonly, within the lysosomes of cancer cells.[] The Val-Cit dipeptide has emerged as the most widely used and extensively validated protease-cleavable linker, forming the backbone of numerous successful ADCs, including the blockbuster drug Adcetris® (brentuximab vedotin).[4][8][9]

The Valine-Citrulline Linker: A Masterpiece of Biochemical Engineering

The effectiveness of the Val-Cit linker lies in its carefully orchestrated, multi-stage mechanism of action that ensures the cytotoxic payload is released precisely where it can inflict maximum damage to the cancer cell.[10]

The Journey from Cell Surface to Lysosome

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[11] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[10][11] This endosome then traffics through the cell's internal machinery and fuses with a lysosome.[10][12] The lysosome is an organelle characterized by a highly acidic environment (pH 4.5-5.5) and a rich concentration of hydrolytic enzymes, including a family of proteases known as cathepsins.[4][10]

The Key Players: Cathepsin B and the Val-Cit-PABC System

Cathepsin B: This cysteine protease is a key player in the Val-Cit linker's mechanism.[12] While it performs essential protein degradation functions in healthy cells, its expression is often significantly upregulated in various tumor types.[13] Crucially, cathepsin B exhibits optimal enzymatic activity in the acidic milieu of the lysosome.[12] A unique structural feature of cathepsin B is its "occluding loop," which allows it to function as both an endopeptidase (cleaving within a peptide chain) and an exopeptidase (cleaving from the end of a peptide chain).[14][15]

The Val-Cit-PABC Linker: This is not a single molecule but a sophisticated, multi-component system designed for stability and traceless drug release.[10][12]

-

Valine (Val): This hydrophobic amino acid residue is positioned at the P2 position relative to the cleavage site. It is specifically recognized by and fits into the S2 subsite of the cathepsin B active site.[12][13]

-

Citrulline (Cit): A non-proteinogenic amino acid, citrulline occupies the P1 position.[12] It was selected over the more basic arginine for its synthetic tractability and provides a hydrophilic character that is crucial for recognition by the S1 subsite of cathepsin B.[13]

-

p-Aminobenzyloxycarbonyl (PABC) Spacer: This self-immolative spacer is a critical innovation.[4][13] It connects the dipeptide to the cytotoxic drug. The PABC spacer is essential to overcome the steric hindrance that a bulky drug molecule might impose on the enzymatic cleavage of the dipeptide.[13][16]

The Moment of Truth: Enzymatic Cleavage and Self-Immolation

Within the lysosome, cathepsin B recognizes the Val-Cit dipeptide as a substrate and cleaves the amide bond between citrulline and the PABC spacer.[10][17] This enzymatic cleavage is the trigger for a rapid and spontaneous cascade of events.[10] The cleavage unmasks an amino group on the PABC spacer, initiating a 1,6-elimination reaction.[10] This self-immolative process leads to the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and an aza-quinone methide by-product.[13] The "traceless" nature of this release is a key advantage, as no part of the linker remains attached to the drug, which could otherwise impair its activity.[18]

Diagram: Mechanism of Val-Cit-PABC Linker Cleavage

Caption: Cathepsin B-mediated cleavage of the Val-Cit linker and subsequent self-immolation of the PABC spacer, leading to the release of the active drug.

Scientific Integrity & Logic: Validating the Val-Cit Linker System

The widespread adoption of the Val-Cit linker is a testament to its robust and predictable performance. However, its implementation requires rigorous experimental validation to ensure both stability in circulation and efficient intracellular cleavage.

Plasma Stability: The First Hurdle

A critical requirement for any ADC linker is its ability to remain intact in the bloodstream. Premature cleavage can lead to systemic release of the potent cytotoxin, causing severe side effects.[19] While the Val-Cit linker is remarkably stable in human and non-human primate plasma, it has shown susceptibility to cleavage by a specific carboxylesterase (Ces1c) in mouse plasma.[18][20] This species-dependent instability is a crucial consideration in preclinical development, as efficacy studies are often conducted in mouse models.[21][22]

Table 1: Comparative Plasma Stability of Val-Cit Linkers

| Species | Primary Cleavage Enzyme (Extracellular) | Observed Stability | Reference(s) |

| Human | Negligible | High | [18][21] |

| Cynomolgus Monkey | Negligible | High | [18][21] |

| Mouse | Carboxylesterase 1C (Ces1c) | Low to Moderate | [21][20] |

| Rat | Carboxylesterase(s) | Low to Moderate | [21] |

To address the challenge of mouse plasma instability, researchers have developed next-generation linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which demonstrates significantly enhanced stability in murine models while retaining susceptibility to cathepsin B cleavage.[18][20]

In Vitro Cleavage Assays: Confirming the Mechanism

In vitro assays are essential for confirming that the Val-Cit linker is indeed cleaved by cathepsin B and for quantifying the rate of drug release.

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of ADC cleavage and payload release in the presence of purified cathepsin B.

Methodology:

-

Reagents and Materials:

-

Purified, active human Cathepsin B.

-

ADC construct with Val-Cit linker.

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT and EDTA).

-

Quenching Solution (e.g., formic acid or a broad-spectrum protease inhibitor).

-

Analytical system (e.g., LC-MS/MS or HPLC).

-

-

Procedure:

-

Activate Cathepsin B according to the manufacturer's protocol, typically by pre-incubation in the assay buffer containing a reducing agent like DTT.

-

Prepare the ADC solution in the assay buffer.

-

Initiate the reaction by adding the activated Cathepsin B to the ADC solution. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.[12]

-

Incubate the reaction mixture at 37°C.

-

At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction.

-

Immediately quench the reaction by adding the quenching solution to stop enzymatic activity.

-

Analyze the samples by LC-MS/MS or HPLC to quantify the amount of intact ADC, cleaved linker-payload, and free payload.

-

-

Data Analysis:

-

Plot the concentration of the released payload as a function of time.

-

Calculate the initial rate of cleavage from the linear portion of the curve.

-

Diagram: Experimental Workflow for In Vitro Cleavage Assay

Caption: A streamlined workflow for assessing the in vitro cleavage of a Val-Cit linked ADC by Cathepsin B.

Clinical Significance and Future Directions

The Val-Cit linker has been instrumental in the clinical success of several approved ADCs, demonstrating its robustness and therapeutic utility.

Table 2: Examples of Approved ADCs Utilizing Valine-Citrulline Linkers

| ADC Name | Brand Name | Target Antigen | Payload | Indication(s) | Reference(s) |

| Brentuximab vedotin | Adcetris® | CD30 | MMAE | Hodgkin lymphoma, sALCL | [8][] |

| Enfortumab vedotin | Padcev® | Nectin-4 | MMAE | Urothelial carcinoma | [] |

| Tisotumab vedotin | Tivdak® | Tissue Factor | MMAE | Cervical cancer | [] |

| Disitamab vedotin | Aidixi® | HER2 | MMAE | Gastric cancer, Urothelial carcinoma | [3][] |

| Polatuzumab vedotin | Polivy® | CD79b | MMAE | Diffuse large B-cell lymphoma | [3][8] |

MMAE: Monomethyl auristatin E; sALCL: systemic anaplastic large cell lymphoma

The success of the Val-Cit linker has spurred further innovation in linker technology. Research is ongoing to develop novel cleavable linkers that are sensitive to other tumor-specific enzymes or microenvironmental conditions.[24] Additionally, efforts are being made to further optimize the stability and cleavage kinetics of dipeptide linkers to broaden their applicability and improve the therapeutic index of next-generation ADCs.[18][25] The development of linkers like Val-Ala, which offers different hydrophilicity and aggregation properties, provides researchers with more tools to tailor ADCs to specific payloads and targets.[3][26]

Conclusion

The valine-citrulline linker is a prime example of rational drug design, providing a sophisticated solution to the complex challenge of targeted cancer therapy. Its ability to remain stable in the systemic circulation and undergo efficient, specific cleavage within the lysosome of cancer cells has been a game-changer in the field of antibody-drug conjugates. By understanding the intricate molecular mechanisms that govern its function and by employing rigorous experimental validation, researchers and drug developers can continue to leverage and build upon this foundational technology to create even more effective and safer cancer treatments. The principles embodied in the Val-Cit linker—stability, specificity, and controlled release—will undoubtedly continue to guide the design of innovative drug delivery systems for years to come.

References

-

Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. AACR Journals. [Link]

-

Current ADC Linker Chemistry. PMC - NIH. [Link]

-

Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. PMC. [Link]

-

Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates. ACS Publications. [Link]

-

Cleavable linkers in antibody–drug conjugates. Springer. [Link]

-

An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]

-

A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. DMPK. [Link]

-

(PDF) Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. ResearchGate. [Link]

-

Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Bio-Synthesis. [Link]

-

Improving stability of antibody-drug conjugates in mouse models. Research Communities. [Link]

-

Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. PMC. [Link]

-

Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC. [Link]

-

Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. PMC. [Link]

-

Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. [Link]

-

Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. [Link]

-

Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

-

Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia MDPI. [Link]

-

The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. RCS Research Chemistry Services. [Link]

-

Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. ACS Publications. [Link]

-

Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Preprints.org. [Link]

-

Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv.org. [Link]

-

Structural Requirements for Cathepsin B and Cathepsin H Inhibition by Kininogens. Springer. [Link]

-

Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. ResearchGate. [Link]

-

Selective substrates and ABPs for cathepsin B. (A) The structures and... ResearchGate. [Link]

-

3K9M: Cathepsin B in complex with stefin A. RCSB PDB. [Link]

-

Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. HZDR. [Link]

Sources

- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. chempep.com [chempep.com]

- 5. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]

- 8. General Review of ADC Drugs Development | BroadPharm [broadpharm.com]

- 9. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 14. rcsb.org [rcsb.org]

- 15. hzdr.de [hzdr.de]

- 16. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates | bioRxiv [biorxiv.org]

- 20. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. communities.springernature.com [communities.springernature.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

The Gatekeeper of Payload Release: A Technical Guide to the Enzymatic Cleavage of the Valine-Citrulline Dipeptide by Cathepsin B

Introduction: The Critical Nexus of Antibody-Drug Conjugate Efficacy

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] The lynchpin of this therapeutic strategy is the linker, a chemical bridge that must remain steadfast in systemic circulation yet readily liberate its cytotoxic payload upon internalization into the target cancer cell.[1] Among the most clinically successful and widely adopted linker technologies is the valine-citrulline (VC) dipeptide, a substrate for the lysosomal cysteine protease, cathepsin B.[][4]

This in-depth technical guide provides a comprehensive exploration of the enzymatic cleavage of the VC dipeptide by cathepsin B, a process fundamental to the efficacy of numerous ADCs. We will delve into the intricate molecular mechanism, provide detailed, field-proven experimental protocols for its characterization, and offer insights into the critical parameters that govern this pivotal step in ADC activation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical aspect of ADC design and optimization.

The Molecular Ballet: Mechanism of Cathepsin B-Mediated VC Linker Cleavage

The liberation of the cytotoxic payload from a VC-linked ADC is a finely orchestrated molecular sequence that unfolds within the harsh, acidic environment of the lysosome.[5] This process is contingent on both the unique enzymatic properties of cathepsin B and the specific chemical design of the linker system.

The Key Players:

-

Cathepsin B: A cysteine protease predominantly localized within the lysosomes.[4] Its catalytic activity is dependent on a Cys-His dyad in its active site.[4] Notably, cathepsin B is frequently overexpressed in a variety of tumor types and exhibits optimal enzymatic activity in the acidic milieu of the lysosome (pH 4.5-5.5).[4][6] A distinguishing feature of cathepsin B is its "occluding loop," which allows it to function as both an endopeptidase (cleaving within a peptide chain) and an exopeptidase (cleaving from the end of a peptide chain).[7][8]

-

Valine-Citrulline (VC) Dipeptide: This dipeptide sequence serves as the recognition motif for cathepsin B.[9] Valine occupies the P2 position, interacting with the hydrophobic S2 subsite of cathepsin B's active site, while the non-proteinogenic amino acid citrulline sits in the P1 position, interacting with the S1 subsite.[4] This specific interaction underpins the linker's susceptibility to cleavage.

-

p-Aminobenzyloxycarbonyl (PABC) Spacer: Often referred to as a "self-immolative" spacer, the PABC moiety is crucial for efficient payload release.[5][10] It is positioned between the citrulline residue and the cytotoxic drug. Direct conjugation of the payload to the VC dipeptide can sterically hinder cathepsin B's access to the cleavage site.[4][10]

The Cleavage Cascade:

The release of the active drug is a multi-step process that commences following the internalization of the ADC into a target cancer cell.[11][12]

-

Receptor-Mediated Endocytosis and Lysosomal Trafficking: The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome. The endosome then matures and fuses with a lysosome, exposing the ADC to the organelle's acidic environment and a high concentration of active proteases, including cathepsin B.[4][5]

-

Enzymatic Cleavage: Within the lysosome, the active site of cathepsin B recognizes and binds to the VC dipeptide. It then catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[5][12] While cathepsin B is considered the primary enzyme responsible for this cleavage, other cathepsins such as S, L, and F may also contribute.[5][13]

-

Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction within the PABC spacer.[5] This electronic cascade results in the release of the unmodified, active cytotoxic drug, along with p-aminobenzyl alcohol and carbon dioxide.[5]

Visualizing the Pathway: From ADC Internalization to Payload Liberation

To better illustrate the sequence of events, the following diagrams depict the overall workflow of ADC action and the specific chemical mechanism of payload release.

Caption: ADC internalization and payload release pathway.

Caption: Mechanism of Val-Cit-PABC linker cleavage by Cathepsin B.

In the Lab: Experimental Protocols for Assessing VC-Linker Cleavage

The characterization of VC linker cleavage by cathepsin B is a critical step in the preclinical development of ADCs. The following protocols provide detailed methodologies for conducting in vitro cleavage assays.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to quantify the rate of payload release from a VC-linker-containing ADC in the presence of purified cathepsin B.

Objective: To determine the kinetics of drug release from an ADC upon incubation with recombinant human cathepsin B.

Materials:

-

Recombinant Human Cathepsin B: Lyophilized or frozen stock.

-

ADC Construct: Purified ADC with a VC-PABC-payload linker.

-

Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.5.[15]

-

Quenching Solution: Acetonitrile with 0.1% formic acid.

-

E-64: A broad-spectrum cysteine protease inhibitor.[6]

-

Microcentrifuge tubes.

-

Incubator or water bath set to 37°C.

-

Reverse-phase HPLC system with a C18 column.

Procedure:

-

Enzyme Activation:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by combining the ADC solution with the pre-warmed Assay Buffer. A typical final ADC concentration is in the micromolar range (e.g., 10 µM).

-

Pre-incubate the ADC solution at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).

-

Gently mix and immediately take a time point zero (T=0) aliquot. To do this, remove a portion of the reaction mixture and add it to a tube containing an excess of the Quenching Solution to stop the reaction.

-

-

Time-Course Incubation:

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots and quench the reaction as described for the T=0 sample.

-

-

Sample Preparation for HPLC Analysis:

-

Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated antibody and enzyme.

-

Carefully transfer the supernatant, which contains the released payload, to a new tube or an HPLC vial.

-

-

HPLC Analysis:

-

Inject the supernatant onto a reverse-phase HPLC system equipped with a C18 column.

-

Use a gradient of water/acetonitrile (both containing 0.1% formic acid) to separate the released payload from other components.[15]

-

Monitor the elution profile at a wavelength appropriate for the cytotoxic payload.

-

Quantify the amount of released payload by comparing the peak area to a standard curve of the free drug.

-

Controls:

-

No-Enzyme Control: Incubate the ADC in Assay Buffer without cathepsin B to assess the intrinsic stability of the linker under the assay conditions.

-

Inhibitor Control: Pre-incubate the activated cathepsin B with a known inhibitor, such as E-64, before adding the ADC to confirm that the observed cleavage is indeed enzyme-specific.[15]

Protocol 2: Fluorogenic Peptide Substrate Assay

This is a high-throughput method ideal for screening linker sequences for their susceptibility to cleavage or for determining the kinetic parameters (Km and kcat) of the enzyme.

Objective: To measure the kinetic parameters of cathepsin B cleavage using a fluorogenic peptide substrate.

Materials:

-

Recombinant Human Cathepsin B.

-

Fluorogenic Peptide Substrate: A peptide sequence of interest (e.g., Val-Cit) conjugated to a fluorophore such as 7-amino-4-methylcoumarin (AMC). A common substrate is Z-Arg-Arg-AMC.[16]

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Enzyme Activation: Activate cathepsin B as described in Protocol 1.

-

Assay Setup:

-

Prepare a serial dilution of the fluorogenic peptide substrate in Assay Buffer in the wells of the 96-well microplate.

-

Add a fixed amount of activated cathepsin B to each well to initiate the reaction.

-

Include a substrate blank (substrate in Assay Buffer without enzyme) for background fluorescence correction.[14]

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence in kinetic mode over a set period (e.g., 30 minutes). For AMC-based substrates, the excitation wavelength is typically around 360-380 nm, and the emission wavelength is around 440-460 nm.[14][16]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known.

-

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Illustrative Kinetic Parameters for Cathepsin B-Mediated Cleavage

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| ADC with VC-MMAE | Cathepsin B | 600 - 1100 | 2.6 - 4.4 | ~4 x 10³ | [15] |

| Z-Phe-Arg-AMC | Cathepsin B | - | - | High | [17] |

| Z-Arg-Arg-AMC | Cathepsin B | - | - | Moderate | [17] |

| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | High | [17][18] |

Note: The kinetic parameters can vary depending on the specific ADC construct, payload, and experimental conditions.

Field-Proven Insights and Troubleshooting

-

The Importance of pH: Cathepsin B activity is highly pH-dependent, with an optimal pH range of 4.5-5.5.[6] Assays should be performed within this range to ensure physiologically relevant results. While some activity can be detected at neutral pH, it is significantly reduced.[6][19]

-

Activation is Key: The catalytic cysteine in cathepsin B's active site must be in its reduced form for activity. The inclusion of a reducing agent like DTT in the activation buffer is therefore critical.[6][19]

-

Substrate Specificity: While the VC dipeptide is a well-established substrate, cathepsin B can cleave other dipeptide sequences.[10] For instance, Phe-Lys can also be cleaved.[20] The choice of dipeptide can influence both cleavage efficiency and off-target liabilities.

-

Plasma Stability: A critical consideration in ADC design is the stability of the linker in systemic circulation. While the VC linker is generally stable in human plasma, it has been shown to be susceptible to premature cleavage by carboxylesterases in rodent plasma, which can complicate preclinical evaluation.[2][21][22] Modifications to the linker, such as the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker, have been developed to enhance stability in mouse plasma.[5][23]

-

Redundancy in the Lysosome: While cathepsin B is a primary driver of VC linker cleavage, studies have shown that other lysosomal cysteine proteases, such as cathepsins K, L, and S, can also process the linker, albeit with varying efficiencies.[13] This enzymatic redundancy suggests that the absence of cathepsin B alone may not completely abrogate ADC efficacy.[13]

Conclusion: A Cornerstone of ADC Engineering

The cathepsin B-mediated cleavage of the valine-citrulline dipeptide is a sophisticated and highly effective mechanism for achieving tumor-specific drug release. Its success hinges on the interplay between the acidic lysosomal environment, the overexpression of cathepsin B in cancer cells, and the specific chemical design of the linker. A thorough understanding of this process, supported by robust in vitro characterization, is paramount for the rational design and optimization of the next generation of antibody-drug conjugates. By leveraging the principles and protocols outlined in this guide, researchers can better navigate the complexities of ADC development and unlock the full therapeutic potential of this powerful class of targeted medicines.

References

- Li, G., et al. (2021). Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum. ACS Sensors.

- Poudel, Y. B., et al. (2023).

- Reddy, R. T., et al. (2008). Cathepsin B Mediates the pH-Dependent Proinvasive Activity of Tumor-Shed Microvesicles. Cancer Research.

- Poudel, Y. B., et al. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates.

- Poudel, Y. B., et al. (2023).

- Lu, J., et al. (2022). Linkers Having a Crucial Role in Antibody–Drug Conjugates.

- Poudel, Y. B., et al. (2023).

- Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics.

- Poudel, Y. B., et al. (2024).

- Withana, N. P., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry.

- Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.

- Berdowska, I. (2008). CTSB (cathepsin B).

- Withana, N. P., et al. (2020). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. Scientific Reports.

- Withana, N. P., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. eScholarship.

-

ResearchGate. (n.d.). Optimal pH for activity of cathepsins. Retrieved from [Link]

- Caculitan, N. G., et al. (2017).

- Withana, N. P., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range.

- Schmitz, C., et al. (2018).

- Renko, M., et al. (2009). 3K9M: Cathepsin B in complex with stefin A. RCSB PDB.

- Mohamed, M. M., & Sloane, B. F. (2006). Cathepsin B: Basis Sequence: Mouse. Protein Reviews.

- Schmitz, C., et al. (2018). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors.

- Miles, L. (2025). What Are the Best Methods for Activating and Measuring Cathepsin B Activity?.

- Poudel, Y. B., et al. (2023).

- Le, L. H., et al. (2016). Cathepsin B Cleavage of vcMMAE-Based Antibody–Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific.

Sources

- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cathepsin B Mediates the pH-Dependent Proinvasive Activity of Tumor-Shed Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. rcsb.org [rcsb.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. preprints.org [preprints.org]

- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 17. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

Engineering Next-Generation ADCs: A Technical Guide to MC-VC-PAB-Azide Applications and Workflows

Introduction: Overcoming the Modularity Bottleneck

The development of Antibody-Drug Conjugates (ADCs) requires the precise orchestration of monoclonal antibodies (mAbs), chemical linkers, and cytotoxic payloads. Historically, the linear synthesis of ADCs—where a highly hydrophobic payload-linker complex is directly conjugated to an antibody—has suffered from low yields, poor solubility, and payload degradation under harsh conjugation conditions.

The introduction of the heterobifunctional linker MC-VC-PAB-Azide (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl-Azide) represents a paradigm shift in bioconjugation. By integrating a 1[1] with bioorthogonal click chemistry, this molecule decouples antibody conjugation from payload attachment. This enables a highly modular, "plug-and-play" discovery platform where a single batch of azide-functionalized antibody can be screened against dozens of payloads without repeating the delicate mAb reduction steps[2].

Mechanistic Architecture of MC-VC-PAB-Azide

Every structural moiety within MC-VC-PAB-Azide serves a distinct, causally linked mechanistic purpose designed to maximize stability in circulation while ensuring rapid intracellular payload release.

-

Maleimidocaproyl (MC): The maleimide group provides rapid, thiol-selective bioconjugation to reduced cysteines on the antibody. The caproyl aliphatic chain acts as a spatial separator, ensuring that the bulky antibody structure does not sterically hinder downstream enzymatic cleavage[1].

-

Valine-Citrulline (Val-Cit): A highly specific dipeptide trigger. It remains chemically inert in the systemic circulation but is rapidly recognized and cleaved by [], an endogenous protease highly expressed in the acidic environment of tumor lysosomes.

-

p-Aminobenzyl (PAB): A self-immolative spacer. Direct attachment of a payload to the dipeptide often blocks protease access. PAB bridges this gap; upon hydrolysis of the Val-Cit amide bond, the PAB intermediate undergoes a spontaneous 4[4] to liberate the payload.

-

Azide (-N3): The bioorthogonal handle. It enables5[5] with DBCO or BCN-modified payloads, forming an exceptionally stable triazole linkage[2].

Fig 1: Lysosomal processing of MC-VC-PAB-Azide ADCs via Cathepsin B and 1,6-elimination.

The "Plug-and-Play" Workflow: Causality and Protocol

The biphasic assembly of ADCs using MC-VC-PAB-Azide mitigates the risks associated with handling highly hydrophobic payloads during the initial protein conjugation step.

Fig 2: Modular two-step ADC assembly workflow utilizing thiol-maleimide and SPAAC click chemistry.

Step-by-Step Methodology

Phase 1: Preparation of the Azide-Functionalized Antibody

-

Partial Reduction: Incubate the mAb (10 mg/mL in PBS, 1 mM EDTA, pH 7.2) with 2.5 molar equivalents of TCEP at 37°C for 2 hours.

-

Causality: TCEP is utilized instead of DTT because it is non-thiol-based, eliminating the need for an intermediate desalting step that could lead to premature re-oxidation of the cysteines. EDTA is critical to chelate trace heavy metals that catalyze unwanted thiol oxidation. The 2.5 eq stoichiometry is empirically chosen to selectively reduce the more accessible hinge-region interchain disulfides, targeting an optimal Drug-to-Antibody Ratio (DAR) of ~4.

-

-

Maleimide Conjugation: Add 8 molar equivalents of MC-VC-PAB-Azide (dissolved in DMSO, ensuring final reaction DMSO is <10% v/v) to the reduced mAb. Incubate for 1 hour at 22°C.

-

Causality: The pH is strictly maintained at 7.2. At pH > 7.5, maleimides are highly prone to ring-opening hydrolysis (forming unreactive maleamic acid) or off-target cross-reactivity with lysine primary amines, which destroys site-specificity.

-

-

Quenching & Purification: Quench unreacted maleimide with excess N-acetylcysteine. Purify the Azide-mAb via Tangential Flow Filtration (TFF) into a physiological buffer.

Phase 2: Bioorthogonal Payload Attachment (SPAAC) 4. Click Reaction: Add 1.5 molar equivalents (relative to the quantified azide concentration) of a DBCO-modified payload to the Azide-mAb. Incubate overnight at room temperature under gentle agitation.

-

Causality: SPAAC is deliberately chosen over6[6]. Copper ions generate reactive oxygen species (ROS) that oxidize methionine and histidine residues on the antibody, leading to irreversible aggregation and loss of antigen-binding affinity.

-

Self-Validating Checkpoint (QC): Analyze the reaction mixture via Hydrophobic Interaction Chromatography (HIC-HPLC).

-

Causality: Because the MC-VC-PAB-Azide linker is relatively hydrophilic, the intermediate Azide-mAb elutes early. Upon successful SPAAC conjugation, the addition of the highly hydrophobic DBCO-payload causes a distinct, quantifiable rightward shift in retention time. The resolution of distinct DAR peaks (DAR 2, DAR 4, DAR 6) serves as an internal, self-validating proof of successful click conjugation before proceeding to in vivo studies.

-

Quantitative Data Summaries

Table 1: Comparative Metrics of ADC Assembly Methods

| Metric | Traditional Linear Assembly | MC-VC-PAB-Azide Modular Assembly |

| Synthesis Strategy | mAb + (Linker-Payload) directly | (mAb + Linker-Azide) + DBCO-Payload |

| Payload Waste | High (Excess payload lost in conjugation) | Low (Stoichiometric click chemistry) |

| Screening Throughput | Low (Requires new mAb batch per payload) | High (One mAb batch, multiple payloads) |

| Reaction Conditions | Often requires organic co-solvents (DMSO) | Aqueous physiological conditions (SPAAC) |

| Risk of Aggregation | Moderate to High | Low |

Table 2: Functional Profiling of MC-VC-PAB-Azide Components

| Component | Function in ADC Construct | Physiochemical Property |

| Maleimidocaproyl (MC) | Thiol bioconjugation to mAb | Electrophilic, stable at pH 7.2 |

| Valine-Citrulline (VC) | Protease trigger | Highly hydrophilic, Cathepsin B specific |

| PAB Spacer | Steric relief & self-immolation | Undergoes rapid 1,6-elimination |

| Azide (-N3) | Bioorthogonal handle | Inert to biological nucleophiles |

Conclusion

The integration of MC-VC-PAB-Azide into ADC development pipelines resolves the historical bottleneck of payload screening. By bridging robust thiol-maleimide chemistry with the elegance of bioorthogonal click chemistry, it provides a self-validating, highly efficient pathway for discovering next-generation targeted therapeutics. The resulting constructs maintain exceptional stability in systemic circulation while guaranteeing precise, enzyme-triggered payload liberation within the tumor microenvironment.

References

- Buy MC-VC-PAB-Azide (EVT-12065232), EvitaChem,

- Azido-PEG3-Val-Cit-PAB-OH | ADC Linker, MedChemExpress,

- Azido-PEG4-Val-Cit-PAB-OH | ADC/PROTAC Linker, MedChemExpress,

- Azido-PEG3-Val-Cit-PAB-PNP, AxisPharm,

- How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release, PurePEG,

- Val-Cit Linkers in Antibody-Drug Conjug

Sources

Whitepaper: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Modern Bioconjugation

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed the landscape of drug development, molecular imaging, and bioconjugation. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers exceptional reaction efficiency, the requisite copper(I) catalyst generates reactive oxygen species (ROS) that induce cytotoxicity and degrade sensitive biomolecules[1].

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), pioneered by Carolyn Bertozzi and colleagues, elegantly circumvents these limitations. By leveraging the immense ring strain of cyclooctynes, SPAAC drives the [3+2] cycloaddition with azides at physiological pH and temperature without the need for exogenous catalysts[1],[2]. This technical guide provides an in-depth mechanistic analysis of SPAAC, comparative data on cyclooctyne linkers, and a self-validating experimental protocol designed for high-yield bioconjugation.

Mechanistic Foundations: The Power of Ring Strain

The thermodynamic driving force behind SPAAC is the release of approximately 18 kcal/mol of ring strain inherent in eight-membered cycloalkynes[3]. In a standard terminal alkyne, the sp -hybridized carbons prefer a linear 180° geometry. Forcing these carbons into a cyclooctyne ring bends the bond angles to ~160°, creating massive angle deformation and transition-state destabilization[2].

When an azide-functionalized biomolecule is introduced, this destabilized ground state dramatically lowers the activation energy barrier for the cycloaddition. The reaction proceeds spontaneously, yielding a stable, covalent triazole linkage that is entirely bioorthogonal—meaning it does not cross-react with native amines, carboxyls, or thiols present in biological systems[4].

SPAAC Ligation Mechanism: Strain-promoted cycloaddition forming a stable triazole bond.

Cyclooctyne Linker Selection: Kinetics vs. Physicochemical Properties

Selecting the appropriate cyclooctyne derivative is the most critical variable in designing a SPAAC workflow. The choice dictates the second-order rate constant ( k2 ), aqueous solubility, and the ultimate stability of the conjugate.

Quantitative Comparison of Common Cyclooctynes

| Cyclooctyne Derivative | Azide Reactant | Rate Constant ( k2 , M −1 s −1 ) | Key Physicochemical Characteristics & Causality |

| DBCO (DIBAC) | Benzyl azide | ~0.24 - 1.0 | High Reactivity: Fused benzene rings maximize ring strain. Drawback: High hydrophobicity can induce aggregation in heavily conjugated proteins (e.g., ADCs)[5],[6]. |

| BCN | Benzyl azide | ~0.14 | Balanced Profile: Utilizes a fused cyclopropane ring. Slower kinetics than DBCO, but significantly lower hydrophobicity and smaller steric footprint. Ideal for maintaining protein solubility[5]. |

| BARAC | Benzyl azide | ~0.9 - 1.0 | Exceptional Kinetics: Amide bond embedded in the ring enhances reactivity. Highly effective for live-cell fluorescence imaging due to high signal-to-background ratios[7]. |

| DIFO | Benzyl azide | ~0.07 | Early Generation: Fluorinated cyclooctyne. Moderate kinetics, largely superseded by DBCO and BCN in modern commercial workflows[1]. |

Self-Validating Experimental Protocol: Antibody-Oligonucleotide Conjugation

This methodology details the generation of an antibody-oligonucleotide conjugate using a heterobifunctional DBCO-NHS ester and an azide-modified oligonucleotide. To ensure scientific integrity, every step is paired with its underlying causality and integrated quality control (QC) checkpoints.

Phase 1: Antibody Activation (DBCO Functionalization)

-

Buffer Preparation: Dissolve the antibody at 1–10 mg/mL in sterile Phosphate-Buffered Saline (PBS), pH 7.4[8].

-

Causality: NHS esters react optimally with unprotonated primary amines (lysine residues) at a slightly alkaline pH.

-

Critical Constraint: The buffer must be strictly free of sodium azide (NaN 3 ). NaN 3 is a ubiquitous antimicrobial preservative in antibody storage buffers, but its azide group will competitively react with the DBCO moiety, irreversibly quenching the linker[9],[8].

-

-

Reagent Solubilization: Dissolve the DBCO-NHS ester in anhydrous DMSO to a 10 mM stock concentration[8].

-

Causality: Anhydrous DMSO prevents the premature aqueous hydrolysis of the moisture-sensitive NHS ester.

-

-

Conjugation: Add a 10- to 30-fold molar excess of DBCO-NHS to the antibody solution. Ensure the final DMSO concentration remains below 20% (v/v)[9],[8],[10].

-

Causality: Exceeding 20% DMSO disrupts the hydration shell of the antibody, leading to irreversible denaturation and aggregation.

-

-

Incubation: Incubate the mixture at room temperature for 60 minutes[9].

-

Quenching: Add 100 mM Tris buffer (pH 8.0) to the reaction and incubate for 15 minutes[9].

-

Causality: Tris contains abundant primary amines that scavenge and neutralize any unreacted DBCO-NHS ester, preventing unwanted cross-linking during downstream ligation.

-

-

Purification: Remove the quenched byproducts using a spin desalting column (e.g., Zeba) pre-equilibrated with PBS[9],[10].

Phase 2: SPAAC Ligation

-

Reaction Setup: Mix the purified DBCO-activated antibody with a 2- to 4-fold molar excess of the azide-functionalized oligonucleotide[8].

-

Incubation: Incubate for 2–4 hours at room temperature, or overnight at 4°C[8].

Phase 3: Quality Control & Validation

A robust protocol must validate its own success.

-

Real-Time UV-Vis Monitoring: DBCO exhibits a strong, characteristic absorption peak at ~310 nm. As the SPAAC reaction proceeds and the cyclooctyne ring is consumed to form the triazole, the 310 nm peak proportionally diminishes. This allows for non-destructive, real-time kinetic monitoring of the ligation[9],[8].

-

SDS-PAGE Analysis: Run the final conjugate on a reducing SDS-PAGE gel. Successful conjugation is validated by a distinct upward molecular weight shift of the antibody heavy and light chains, corresponding directly to the mass of the covalently attached oligonucleotides[3],[8].

Step-by-step SPAAC workflow for antibody-oligonucleotide bioconjugation.

References[3] Benchchem - Application Notes and Protocols for Protein Labeling via Azide-Mediated Bioorthogonal Chemistry - Link[9] BroadPharm - DBCO Azide Ligation Protocol -Link[8] AAT Bioquest - DBCO–Azide Conjugation - Link[4] Vector Labs - Copper-Free Click Chemistry (SPAAC) - Link[10] Thermo Fisher Scientific - EZ-Link DBCO Protein Labeling Kit User Guide - Link[5] Benchchem - DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers - Link[6] Alfa Chemistry - DBCO - Click Chemistry - Link[7] ACS Publications - Rapid Cu-Free Click Chemistry with Readily Synthesized Biarylazacyclooctynones - Link[1] PMC - Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - Link[2] Jena Bioscience - Overview Click Chemistry background information - Link

Sources

- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. broadpharm.com [broadpharm.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Fundamentals of Copper-Free Click Chemistry for Bioconjugation: A Technical Guide for Advanced Therapeutics

Executive Summary

The advent of bioorthogonal chemistry fundamentally transformed the landscape of bioconjugation, live-cell imaging, and targeted therapeutics. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provided unprecedented reaction efficiency, the requisite Cu(I) catalyst generates reactive oxygen species (ROS) that induce oxidative damage to delicate biomolecules and exhibit high cytotoxicity in living cells. To bypass these limitations, researchers engineered copper-free click chemistry variants. As a Senior Application Scientist, understanding the mechanistic nuances and kinetic causality behind these bioorthogonal handles is critical for designing robust, reproducible, and self-validating bioconjugation workflows.

The Mechanistic Foundations of Bioorthogonal Ligation

Copper-free click chemistry primarily relies on two distinct mechanistic pathways, each engineered to overcome the activation energy barrier without the need for cytotoxic metal catalysts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pioneered by Carolyn Bertozzi, SPAAC circumvents the need for a catalyst by utilizing the inherent thermodynamic instability of cyclooctynes. The incorporation of an alkyne into an eight-membered ring generates approximately 18 kcal/mol of ring strain. This massive release of strain energy upon reaction lowers the activation energy of the 1[1], driving the spontaneous formation of a stable triazole linkage.

Inverse Electron-Demand Diels-Alder (IEDDA) The IEDDA reaction operates on an entirely different frontier molecular orbital logic. It pairs an electron-deficient diene (tetrazine, Tz) with an electron-rich dienophile (trans-cyclooctene, TCO). The reaction kinetics are governed by the narrow energy gap between the lowest unoccupied molecular orbital (LUMO) of the tetrazine and the highest occupied molecular orbital (HOMO) of the TCO. Following the initial[4+2] cycloaddition, the intermediate undergoes a rapid retro-Diels-Alder reaction, expelling nitrogen gas ( N2 ) and rendering the 2[2] entirely irreversible.

Figure 1: Mechanistic divergence of copper-free click chemistry pathways (SPAAC vs. IEDDA).

Kinetic Landscapes and Reagent Selection

Selecting the correct bioorthogonal handle requires balancing reaction kinetics, steric bulk, and hydrophobicity.

-

DBCO (Dibenzocyclooctyne): Offers rapid kinetics with aliphatic azides but is highly hydrophobic. Over-labeling an antibody with DBCO can induce severe aggregation.

-

BCN (Bicyclo[6.1.0]nonyne): Smaller and less hydrophobic than DBCO. It exhibits superior 3[3] with aromatic azides and maintains high stability in reducing environments.

-

Tz/TCO: The IEDDA reaction boasts rate constants up to six orders of magnitude higher than SPAAC. Computational models reveal that intramolecular repulsive forces cause 4[4], significantly accelerating the cycloaddition step without compromising stability in biological media. This ultrafast kinetic profile is mandatory for in vivo pretargeting, where reactants circulate at highly dilute nanomolar concentrations.

Table 1: Quantitative Reaction Kinetics and Physicochemical Properties

| Reaction Type | Reagent Pair | Second-Order Rate Constant ( k2 ) | Key Physicochemical Properties |

| SPAAC | DBCO + Aliphatic Azide | ~0.3 M⁻¹s⁻¹ | High reactivity, highly hydrophobic, bulky. |

| SPAAC | BCN + Aromatic Azide | ~0.14 - 0.3 M⁻¹s⁻¹ | Compact size, stable in reducing environments. |

| IEDDA | Tetrazine (Tz) + TCO | 10³ to 10⁶ M⁻¹s⁻¹ | Ultrafast kinetics, ideal for in vivo pretargeting. |

Self-Validating Experimental Methodology: Antibody Bioconjugation

A robust bioconjugation protocol must be inherently self-validating. The following workflow details the conjugation of an azide-modified payload (e.g., oligonucleotide or fluorophore) to a monoclonal antibody using a DBCO-NHS ester intermediate.

Figure 2: Self-validating workflow for antibody-payload bioconjugation via SPAAC.

Step-by-Step Protocol & Causality

Step 1: Amine Activation (DBCO-NHS Ester)

-

Procedure: Adjust antibody concentration to 1 mg/mL in PBS (pH 7.5). Add a 10-20 fold molar excess of DBCO-NHS ester dissolved in anhydrous DMSO. Ensure final DMSO concentration remains ≤20% v/v. Incubate for 60 minutes at room temperature.

-

Causality: The NHS ester specifically targets unprotonated primary amines (e.g., lysine residues). Maintaining a pH of 7.5–8.0 ensures lysines remain nucleophilic. Limiting DMSO to ≤20% prevents the hydrophobic solvent from denaturing the antibody's tertiary structure during the 5[5].

Step 2: Quenching the Activation Reaction

-

Procedure: Add 100 mM Tris buffer (pH 8.0) to the reaction mixture and incubate for 15 minutes.

-

Causality: Tris contains highly reactive primary amines. Introducing it in massive excess rapidly consumes any unreacted DBCO-NHS ester, preventing off-target crosslinking in subsequent steps.

Step 3: Purification and Equilibration

-

Procedure: Pass the mixture through a Zeba size-exclusion chromatography (SEC) spin column equilibrated with PBS.

-

Causality: Size exclusion efficiently separates the high-molecular-weight antibody (>140 kDa) from the small-molecule DBCO-Tris adducts and DMSO, halting the activation phase and preparing the antibody for click ligation.

Step 4: Copper-Free Click Ligation (SPAAC)

-

Procedure: Add a 2-4 fold molar excess of the azide-modified payload to the DBCO-activated antibody. Incubate overnight at 4°C.

-

Causality: The SPAAC reaction is spontaneous. Performing the reaction at 4°C overnight protects the structural integrity of the antibody while allowing the slower kinetics of the highly dilute bimolecular reaction to reach completion.

Step 5: Self-Validation and Quality Control

-

Procedure: Measure the absorbance of the purified conjugate at 280 nm (protein) and 309 nm (DBCO). Calculate the Degree of Labeling (DoL). Run an SDS-PAGE gel.

-

Causality: A protocol is fundamentally incomplete without validation. Calculating the DoL ensures that the optimal number of linkers (typically 2-4 per antibody) were attached prior to payload addition. SDS-PAGE provides visual confirmation of the covalent attachment via a distinct upward molecular weight shift compared to the unconjugated antibody.

Translational Applications in Drug Development

Copper-free click chemistry has revolutionized the 6[6], enabling highly homogeneous drug-to-antibody ratios (DAR) with reduced off-target toxicity. Furthermore, the integration of SPAAC into PROTAC (Proteolysis Targeting Chimera) synthesis allows for the modular assembly of complex bifunctional degraders, cementing bioorthogonal chemistry as a cornerstone of modern molecular therapeutics.

References

-

[5] Title: Copper-free click chemistry conjugation guidelines | Source: lumiprobe.com | URL:5

-

[3] Title: A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO | Source: benchchem.com | URL: 3

-

[1] Title: Copper-free click chemistry for dynamic in vivo imaging | Source: pnas.org | URL: 1

-

[2] Title: Recent Advances in the Development of Tetrazine Ligation Tools | Source: mdpi.com | URL: 2

-

[4] Title: Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools | Source: nih.gov | URL: 4

-

[6] Title: Overview of Copper-Free Click Chemistry | Source: chempep.com | URL: 6

Sources

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. chempep.com [chempep.com]

An In-depth Technical Guide to MC-VC-PAB-Azide for Targeted Cancer Therapy

This guide provides a comprehensive technical overview of the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl-Azide (MC-VC-PAB-Azide) linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. We will delve into the modular design of this linker, its mechanism of action, and provide detailed protocols for its application in bioconjugation.

Introduction: The Pivotal Role of Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates represent a revolutionary class of therapeutics that synergize the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a linchpin in the design of a successful ADC, profoundly influencing its stability, pharmacokinetics, and therapeutic index.[1][2] MC-VC-PAB-Azide is a state-of-the-art cleavable linker system designed to remain stable in systemic circulation and execute a controlled release of the cytotoxic payload within the target cancer cell.[3][4][5]

Deconstructing the MC-VC-PAB-Azide Linker: A Modular Approach

The MC-VC-PAB-Azide linker is a sophisticated, multi-component system, with each module engineered to perform a specific function in the targeted delivery and release of the cytotoxic payload.[1][3]

-

Maleimidocaproyl (MC) Spacer: The MC group serves a dual purpose. Firstly, it provides a reactive maleimide handle for covalent attachment to the sulfhydryl groups of cysteine residues on the monoclonal antibody.[6] Secondly, the caproyl spacer provides critical spatial separation between the bulky antibody and the cytotoxic drug, which can be essential for efficient payload activity.[1][6]

-

Valine-Citrulline (VC) Dipeptide: This dipeptide sequence is the lynchpin of the linker's conditional cleavage mechanism. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are highly active within the lysosomal compartment of cancer cells.[7][][9] This enzymatic susceptibility ensures that the payload is released preferentially within the target cell, minimizing off-target toxicity.[]

-

p-Aminobenzyl (PAB) Self-Immolative Spacer: The PAB group functions as a self-immolative spacer.[1][10][11] Following the enzymatic cleavage of the VC dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction.[1][9][11] This "self-immolation" is crucial as it ensures the release of the payload in its unmodified, active form.[10][11]

-

Azide (N3) Handle: The terminal azide group is a bioorthogonal handle that allows for the covalent attachment of a cytotoxic payload using "click chemistry".[3][12] This highly efficient and specific reaction, typically a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, provides a robust method for conjugating the drug to the linker.[12][13][]

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The therapeutic efficacy of an ADC constructed with the MC-VC-PAB-Azide linker is contingent upon a sequence of well-orchestrated events, beginning with systemic administration and culminating in the release of the cytotoxic payload within the target cancer cell.

Caption: The sequential mechanism of action of an ADC with an MC-VC-PAB-Azide linker.

-

Targeting and Binding: The ADC circulates in the bloodstream, where the linker remains stable at physiological pH.[15] The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[1]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1][15]

-

Lysosomal Trafficking: The internalized vesicle, or endosome, fuses with a lysosome, exposing the ADC to the acidic environment (pH 4.5-5.5) and a high concentration of active proteases.[7][11]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B, often overexpressed in tumor cells, recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the VC linker.[7][16]

-

Self-Immolation: This cleavage event unmasks an amino group on the PAB spacer, triggering a spontaneous 1,6-elimination reaction.[11][16]

-

Payload Release: The self-immolative cascade results in the release of the conjugated drug in its active, unmodified form, along with carbon dioxide and the regenerated aniline spacer.[9][11]

-

Cytotoxic Effect: The released payload can then exert its cytotoxic effects, leading to cancer cell death, typically through apoptosis.[1]

Synthesis and Conjugation: A Step-by-Step Guide

The synthesis of an ADC using the MC-VC-PAB-Azide linker involves a multi-step process that requires careful execution and characterization at each stage.

Synthesis of the MC-VC-PAB-Azide Linker

While commercially available, a general understanding of the synthesis of the MC-VC-PAB-Azide linker is valuable. The synthesis involves the sequential coupling of its constituent modules.[3]

-

Preparation of the Maleimidocaproyl (MC) Spacer: This typically involves the acylation of a caproic acid derivative with maleimide.

-

Incorporation of the Valine-Citrulline (VC) Dipeptide: The VC dipeptide is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies and then coupled to the MC spacer.

-

Attachment of the p-Aminobenzyl (PAB) Group and Azide Functionalization: p-Aminobenzyl alcohol is coupled to the C-terminus of the VC dipeptide. The hydroxyl group of the PAB moiety is then converted to an azide, or a precursor that can be readily converted to an azide.

High-performance liquid chromatography (HPLC) is a critical tool for the purification and characterization of the final linker product.[3]

Antibody Modification and Payload Conjugation

The conjugation of the MC-VC-PAB-Azide linker to an antibody and a cytotoxic payload can be achieved through a variety of methods. Here, we present a representative protocol for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is a copper-free click chemistry approach.[17][18]

Caption: A generalized workflow for ADC synthesis using SPAAC chemistry.

Materials:

-

Monoclonal Antibody (mAb) of interest

-

DBCO-PEG-NHS ester (for antibody modification)[17]

-

MC-VC-PAB-Azide linker

-

Azide-modified cytotoxic payload (e.g., MMAE-Azide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., PD-10)

-

Size-exclusion chromatography (SEC) system

Protocol:

-

Antibody Modification with DBCO:

-

Prepare the mAb at a concentration of 5-10 mg/mL in PBS (pH 7.4).

-

Prepare a stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.

-

Add the DBCO-PEG-NHS ester solution to the antibody solution at a molar excess (typically 5-10 fold). The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove excess, unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with PBS.

-

-

Preparation of the Payload-Linker Conjugate:

-

In a separate reaction, the MC-VC-PAB-Azide linker is conjugated to the cytotoxic payload. This step is often performed beforehand, and the pre-formed payload-linker is used in the final conjugation step. For this protocol, we assume the use of a pre-formed payload-linker with a terminal azide, such as MC-VC-PAB-MMAE-Azide.

-

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

-

Prepare a stock solution of the azide-functionalized payload-linker in anhydrous DMSO.

-

Add the payload-linker stock solution to the DBCO-functionalized antibody solution. A molar excess of the payload-linker (typically 2-5 fold per DBCO group) is recommended to drive the reaction to completion.

-

Incubate the reaction for 4-16 hours at room temperature or 4°C, protected from light. The optimal reaction time should be determined empirically.

-

-

Purification of the ADC:

-

Following the incubation, purify the ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC).

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the final ADC product by SEC.

-

Confirm the integrity of the conjugated antibody and payload.

-

In Vitro and In Vivo Evaluation of ADCs

A series of in vitro and in vivo assays are essential to validate the efficacy and safety of the newly synthesized ADC.

| Assay | Objective | Key Parameters Measured |

| In Vitro Plasma Stability | To assess the stability of the ADC and premature payload release in plasma.[6] | Percentage of intact ADC over time; concentration of released payload. |

| In Vitro Cytotoxicity Assay | To evaluate the potency of the ADC on antigen-positive and antigen-negative cancer cell lines. | IC50 values. |

| In Vivo Xenograft Efficacy Study | To evaluate the anti-tumor efficacy of the ADC in a mouse model.[6] | Tumor growth inhibition (TGI). |

Detailed Protocol: In Vitro Plasma Stability Assay

-

Incubate the purified ADC in human, mouse, or rat plasma at a defined concentration at 37°C.[6]

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.[6]

-

Process the plasma samples to precipitate proteins and extract the released payload. This is often achieved through protein precipitation with acetonitrile.[6]

-

Quantify the concentration of the released payload using liquid chromatography-mass spectrometry (LC-MS/MS).[6]

-

Analyze the integrity of the ADC over time using techniques such as HIC-HPLC or ELISA.

Conclusion and Future Perspectives

The MC-VC-PAB-Azide linker represents a significant advancement in the field of antibody-drug conjugates, offering a robust and versatile platform for the development of highly targeted and effective cancer therapies. Its modular design allows for fine-tuning of its properties, and its cleavable nature ensures the specific release of the cytotoxic payload within the target cancer cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. The continued development of novel linker technologies, including those with improved stability and alternative cleavage mechanisms, will undoubtedly pave the way for the next generation of even more sophisticated and potent ADCs.

References

-

National Center for Biotechnology Information. (n.d.). Current ADC Linker Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US20030096743A1 - p-Amidobenzylethers in drug delivery agents.

-

ACS Publications. (2025, September 22). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

-

baseclick GmbH. (n.d.). DBCO-PEG4-NHS ester. Retrieved from [Link]

-

ACS Publications. (2018, January 25). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

-

AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

-

ACS Publications. (n.d.). Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Click Chemistry Conjugations. Retrieved from [Link]

-

ACS Publications. (2024, December 27). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Retrieved from [Link]

- Online Resource. (2024, September 23).

-

PubMed. (2018, February 21). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Retrieved from [Link]

-